molecular formula C10H6ClNO2 B578534 3-Chloroisoquinoline-7-carboxylic acid CAS No. 1263207-80-2

3-Chloroisoquinoline-7-carboxylic acid

Cat. No. B578534
M. Wt: 207.613
InChI Key: ISSVQTMTGFLMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroisoquinoline-7-carboxylic acid is a chemical compound that is part of the isoquinoline family . It is used in various scientific applications .


Synthesis Analysis

The synthesis of 3-Chloroisoquinoline-7-carboxylic acid and its analogues has been a subject of numerous studies . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-7-carboxylic acid is represented by the InChI code 1S/C10H6ClNO2/c11-8-2-1-6-4-9 (10 (13)14)12-5-7 (6)3-8/h1-5H, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloroisoquinoline-7-carboxylic acid are complex and involve various steps . For example, the Conrad–Limpach scheme can be used to prepare various quinoline derivatives using b-ketoester .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloroisoquinoline-7-carboxylic acid include a density of 1.3±0.1 g/cm3, boiling point of 291.8±13.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 51.0±3.0 kJ/mol, and flash point of 158.0±5.4 °C .

Scientific Research Applications

Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . Here are some general applications:

  • Organic Synthesis

    • Carboxylic acids are used to obtain small molecules and macromolecules .
    • They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry .
  • Nanotechnology

    • Carboxylic acids are used for the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .
    • They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Polymers

    • Carboxylic acids are used in the synthesis of synthetic or natural polymers .
    • They are used as monomers, additives, catalysts, etc .

Future Directions

The future directions in the research and application of 3-Chloroisoquinoline-7-carboxylic acid could involve exploring its potential uses in the field of medicinal chemistry, drug discovery, and industrial applications .

properties

IUPAC Name

3-chloroisoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSVQTMTGFLMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline-7-carboxylic acid

CAS RN

1263207-80-2
Record name 3-Chloroisoquinoline-7-carboxylic acid
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